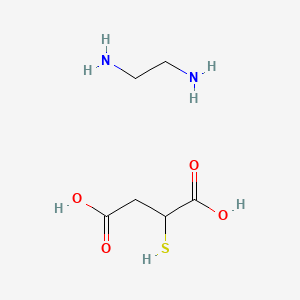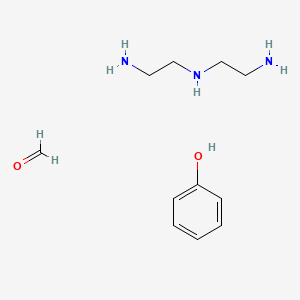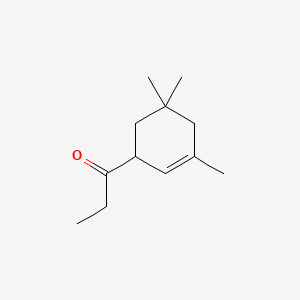
N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features two dimethylamino groups attached to phenyl rings, which are further connected to a hydrazodicarbothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-dimethylaminophenyl)thiourea: Similar structure but with a thiourea core.
N,N’-Bis(2-diethylaminophenyl)thiourea: Similar structure with diethylamino groups instead of dimethylamino groups.
Uniqueness
The presence of dimethylamino groups also enhances its solubility and interaction capabilities .
Properties
CAS No. |
93803-51-1 |
|---|---|
Molecular Formula |
C18H24N6S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26) |
InChI Key |
QFIBJQLJFNQNQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


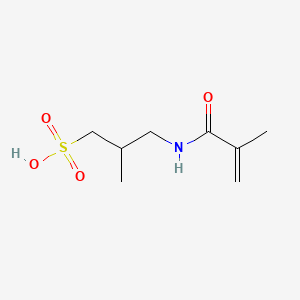
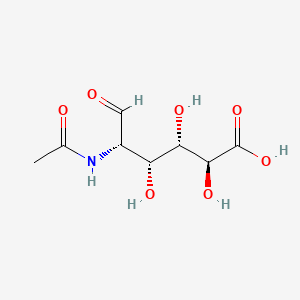

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)




